

Comparative Guide: Synthesis Routes for 5-Ethynyl-2-methylbenzamide

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Compound of Interest

Compound Name: 5-Ethynyl-2-methylbenzamide

CAS No.: 1393901-32-0

Cat. No.: B1407719

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Executive Summary

5-Ethynyl-2-methylbenzamide (CAS: 1345410-89-6, often cited as Intermediate I71 in patent literature) is a critical pharmacophore in the synthesis of type II kinase inhibitors, particularly those targeting FAK (Focal Adhesion Kinase) and BCR-ABL (e.g., Ponatinib analogs). Its structural integrity—specifically the terminal alkyne—is vital for "click" chemistry applications or further Sonogashira couplings to form bi-aryl systems.

This guide evaluates two primary synthesis routes:

- Route A (The "Gold Standard"): Iodide-mediated Sonogashira coupling. High-yielding, mild conditions, ideal for research scale.
- Route B (The "Process" Route): Bromide-mediated coupling. Lower raw material cost, requires optimized catalysis, ideal for scale-up.

Critical Route Analysis

Comparison Matrix

Feature	Route A: Iodide Precursor	Route B: Bromide Precursor
Starting Material	5-Iodo-2-methylbenzoic acid	5-Bromo-2-methylbenzoic acid
Coupling Rate	Fast (Room Temp to 40°C)	Slow (Requires >60°C or specialized ligands)
Catalyst Load	Low (1-3 mol% Pd)	Higher (3-5 mol% Pd)
Yield (Amide Step)	85-95%	85-95%
Yield (Alkyne Step)	75-85%	60-75% (homocoupling risks)
Cost Efficiency	Low (Iodides are expensive)	High (Bromides are commodity chemicals)
Scalability	Moderate (Iodine waste mass)	High

Mechanistic Insight: The Halogen Effect

The choice between Iodine and Bromine dictates the catalytic cycle's turnover frequency (TOF). The C-I bond (

kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C-Br bond (kcal/mol).

- Route A allows for "ligand-free" or simple phosphine conditions (e.g.,).
- Route B often requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or higher temperatures to facilitate the oxidative addition step, increasing the risk of Glaser homocoupling of the acetylene.

Detailed Experimental Protocols

Route A: The Iodide Sequence (Recommended for R&D)

Based on WO2014027199A1 and US9012461B2.

Step 1: Amide Formation

Objective: Convert 5-iodo-2-methylbenzoic acid to 5-iodo-2-methylbenzamide.

- Activation: Charge a flask with 5-iodo-2-methylbenzoic acid (1.0 equiv) and anhydrous DCM (0.3 M). Add catalytic DMF (0.05 equiv).
- Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases.
- Concentration: Evaporate volatiles in vacuo to obtain the crude acid chloride (yellow solid).
- Amidation: Redissolve residue in THF. Add to a solution of NH₄OH (excess, 30% aq) or NH₃ in MeOH at 0°C.
- Workup: Stir for 1 hour. Dilute with water, filter the precipitate, wash with water/hexanes. Dry under vacuum.^[1]
 - Target Yield: >90%^{[2][3]}
 - Appearance: White/Off-white solid.

Step 2: Sonogashira Coupling

Objective: Install the TMS-protected alkyne.

- Setup: In a dry pressure vial, suspend 5-iodo-2-methylbenzamide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv) in degassed THF/Et₃N (1:1 ratio).
- Addition: Add Trimethylsilylacetylene (TMSA) (1.2 equiv).
- Reaction: Purge with N₂. Stir at Room Temperature for 3–6 hours. (Monitoring: TLC shows disappearance of iodide).
- Workup: Filter through a Celite pad. Concentrate filtrate.^{[1][4]} Purify via silica flash chromatography (Hexanes/EtOAc gradient).
 - Intermediate: 2-methyl-5-((trimethylsilyl)ethynyl)benzamide.^{[4][5][6]}

Step 3: Desilylation

Objective: Reveal the terminal alkyne.

- Deprotection: Dissolve the TMS-intermediate in THF. Cool to 0°C.[1][4][5]
- Reagent: Add TBAF (1.0 M in THF, 1.1 equiv) dropwise.
- Reaction: Stir at 0°C for 10 mins, then RT for 1 hour.
- Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.
- Purification: Silica gel chromatography (typically 30-50% EtOAc in Hexanes).
 - Final Product: **5-Ethynyl-2-methylbenzamide**. [7][4][5][8]
 - Yield: ~80% (over 2 steps).

Route B: The Bromide Variation (Cost-Optimized)

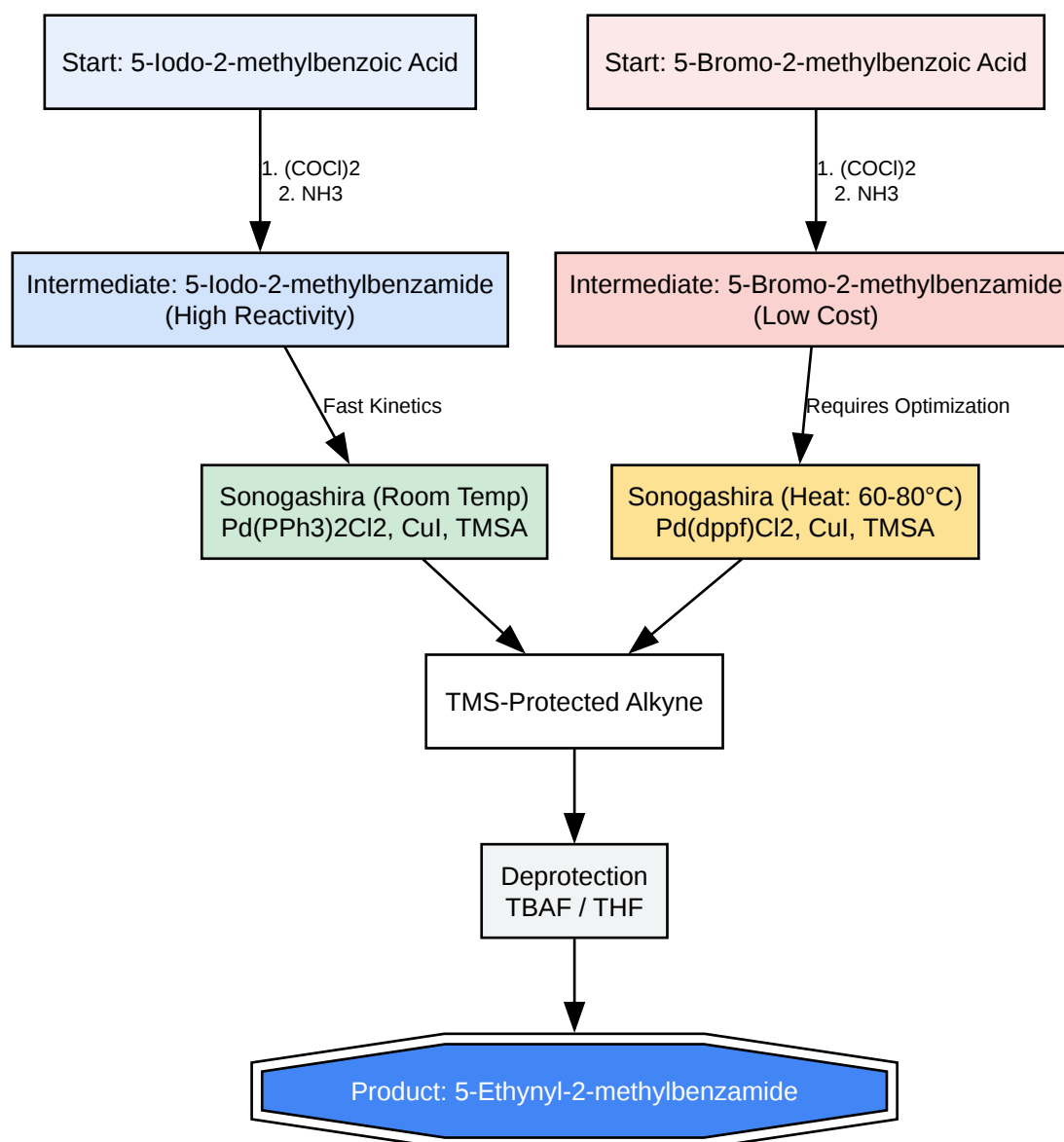
Modifications for 5-Bromo-2-methylbenzamide starting material.

- Catalyst System: Replace PdCl₂(PPh₃)₂ with Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos.
- Temperature: Heat reaction to 60-80°C.
- Base: Use Diisopropylamine (DIPA) or Piperidine instead of Et₃N to reduce side reactions at higher temps.
- Note: Bromide coupling is slower. Ensure complete deoxygenation to prevent catalyst poisoning.

Visual Synthesis Workflows

Pathway Logic Diagram

The following diagram illustrates the parallel pathways and the critical decision nodes.



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Caption: Comparative workflow showing the convergence of Iodide and Bromide routes at the TMS-intermediate stage.

Analytical Data & Validation

To ensure the integrity of the synthesized product, compare your results against these standard values:

- Physical State: White to pale yellow solid.

- ¹H NMR (DMSO-d₆, 400 MHz):
 - 11.47 (s, 1H, NH - if salt), ~7.8 (br s, NH₂ amide protons).
 - 7.97 (d, J=1.5 Hz, 1H, Ar-H₆).
 - 7.50 (dd, Ar-H₄).
 - 7.30 (d, Ar-H₃).
 - 4.1-4.2 (s, 1H, Acetylenic C-H).
 - 2.4 (s, 3H, Ar-CH₃).
- Key IR Signals: ~3290 cm⁻¹ (Alkyne C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1650 cm⁻¹ (Amide C=O).

References

- Primary Patent (Route A): Fyfe, M. C. T., et al. (2014). FAK Inhibitors. WO2014027199A1. [Link](#)
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- Amide Formation Guide: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. *Tetrahedron*, 61(46), 10827-10852. [Link](#)

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- To cite this document: BenchChem. [Comparative Guide: Synthesis Routes for 5-Ethynyl-2-methylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1407719/docs#comparative-guide-synthesis-routes-for-5-ethynyl-2-methylbenzamide\]](https://www.benchchem.com/product/b1407719/docs#comparative-guide-synthesis-routes-for-5-ethynyl-2-methylbenzamide)

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